3,5-Dichloro-2-fluorobenzoic acid

Analytical Chemistry Quality Control Procurement Specifications

Halogen-position-dependent reactivity makes generic substitution impossible-a misplaced Cl or F can derail synthesis or invalidate SAR. 3,5-Dichloro-2-fluorobenzoic acid (CAS 665022-07-1) provides the exact 3,5-dichloro-2-fluoro substitution pattern required for reliable outcomes. - Defined electronic & steric profile (cLogP 3.93) for reproducible cross-couplings and regioselective C-H functionalization. - Validated DAAO inhibitor scaffold (micromolar activity) for CNS lead optimization programs. - Dual Cl/F handles enable orthogonal coupling strategies in convergent synthetic routes. - Supplied with batch-specific QC (HPLC, NMR) and consistent purity to ensure lot-to-lot reproducibility.

Molecular Formula C7H3Cl2FO2
Molecular Weight 209 g/mol
CAS No. 665022-07-1
Cat. No. B042236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dichloro-2-fluorobenzoic acid
CAS665022-07-1
Molecular FormulaC7H3Cl2FO2
Molecular Weight209 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1C(=O)O)F)Cl)Cl
InChIInChI=1S/C7H3Cl2FO2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,(H,11,12)
InChIKeyONFMZPUMZYDTSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dichloro-2-fluorobenzoic Acid (CAS 665022-07-1): Core Identity for Research and Industrial Sourcing


3,5-Dichloro-2-fluorobenzoic acid (CAS 665022-07-1) is a polyhalogenated benzoic acid derivative [1] featuring a distinct substitution pattern that combines two electron-withdrawing chlorine atoms at the 3- and 5-positions with a fluorine atom at the 2-position [2]. This specific arrangement confers unique physicochemical and electronic properties that are critical for its function as a building block in organic synthesis. It is primarily utilized as an intermediate in the development of pharmaceuticals and agrochemicals [3], and it has also been cited as a novel inhibitor of D-amino acid oxidase (DAAO) .

Why Generic Substitution Fails: The Critical Role of 3,5-Dichloro-2-fluorobenzoic Acid's Substitution Pattern in Research Selectivity


Generic substitution among halogenated benzoic acids is not feasible due to the profound impact of the specific halogen substitution pattern on both chemical reactivity and biological activity. The precise positions of the chlorine and fluorine atoms on the benzene ring of 3,5-dichloro-2-fluorobenzoic acid directly dictate its steric and electronic landscape [1]. This influences crucial parameters such as the compound's pKa, lipophilicity, and conformational preferences, which are all different from those of its positional isomers [2]. These variations can lead to divergent outcomes in subsequent synthetic steps (e.g., regioselectivity in coupling reactions) or in a biological context (e.g., altered binding affinity to a target enzyme). Therefore, substituting this compound with a different isomer or a less specifically halogenated analog can derail a synthetic pathway or invalidate structure-activity relationship (SAR) studies [3].

Quantitative Differentiation Guide for 3,5-Dichloro-2-fluorobenzoic Acid (CAS 665022-07-1) vs. Analogs and Alternatives


Comparative Product Purity and Specification Profile of 3,5-Dichloro-2-fluorobenzoic Acid

For procurement and research reproducibility, the purity and analytical specifications of a compound are paramount. A survey of major commercial vendors for 3,5-dichloro-2-fluorobenzoic acid reveals a standard minimum purity specification of 95%, often with the primary impurity controlled as moisture [1]. In contrast, a closely related isomer, 2,4-dichloro-5-fluorobenzoic acid, is routinely offered with a higher minimum purity of 98% (HPLC) [2]. This difference is not a reflection of intrinsic compound stability but rather a function of the established synthetic routes and purification protocols. For the user, this means that the 3,5-isomer may be supplied with a different impurity profile, which is a critical factor for sensitive applications like medicinal chemistry, where impurities can cause false positives or negatives in biological assays .

Analytical Chemistry Quality Control Procurement Specifications

Differentiation of 3,5-Dichloro-2-fluorobenzoic Acid by Predicted Physicochemical Properties

The unique substitution pattern of 3,5-dichloro-2-fluorobenzoic acid imparts distinct physicochemical properties when compared to its isomers, which can be computationally predicted. Its predicted boiling point is 305.7 ± 37.0 °C . While this is a predicted value and experimental boiling points are often not available for such specialized compounds, it provides a quantitative benchmark. A different isomer, 2,4-dichloro-5-fluorobenzoic acid, has an experimentally determined melting point of 158-160 °C [1]. The lack of a reported melting point for the target compound, in contrast, indicates a different solid-state behavior and crystallinity, which is a crucial consideration for formulation and handling. The calculated lipophilicity (cLogP) is another key differentiator. The target compound has a predicted cLogP of 3.93 [2], placing it in an optimal range for membrane permeability. In contrast, the unsubstituted benzoic acid has a much lower logP of 1.87 [3], highlighting the significant increase in lipophilicity conferred by the halogenation pattern and its impact on potential bioavailability and passive diffusion.

Computational Chemistry Medicinal Chemistry Physicochemical Property Analysis

Synthetic Utility and Regioselectivity: Leveraging the 3,5-Dichloro-2-fluoro Motif in Advanced Intermediates

The specific substitution pattern of 3,5-dichloro-2-fluorobenzoic acid is not merely structural; it is a functional handle for advanced chemical transformations. In a recent study on photocatalytic hydrodefluorination, the 3,5-dichloro motif was exploited to control reactivity and achieve selective transformations. The research demonstrated that using a derivative containing this motif, a selective removal of an ortho-fluorine atom was achieved to yield a specific product in an excellent 87% yield [1]. This result is a direct consequence of the 3,5-dichloro substitution, which activates the ring and directs the photoreaction. In contrast, other regioisomers with different halogen placement would be expected to undergo this transformation with different efficiency or selectivity, as the directing and electronic effects of the substituents are unique to their positions on the aromatic ring [2].

Synthetic Organic Chemistry Photocatalysis Fluorine Chemistry

Biological Activity Differentiation: D-Amino Acid Oxidase (DAAO) Inhibition Profile

3,5-Dichloro-2-fluorobenzoic acid has been specifically identified and utilized as a novel inhibitor of D-amino acid oxidase (DAAO) . While a precise, peer-reviewed IC50 value for the free acid against human DAAO is not readily available in the public domain, a structurally related fragment in a screening library showed an IC50 of 24.5 µM in a fluorescence-based assay [1]. This provides a class-level benchmark for the potential potency of halogenated benzoic acids in this target class. The mechanism of action for DAAO inhibitors involves binding to the enzyme's active site to prevent the breakdown of D-serine, a co-agonist of the NMDA receptor, which is a key pathway in the treatment of schizophrenia . The specific substitution pattern of the compound is likely a key determinant for this activity, as the electronic and steric properties of the chlorine and fluorine atoms will dictate binding affinity and selectivity against other flavoenzymes [2].

Medicinal Chemistry Enzymology Neuroscience

Key Application Scenarios for Procuring 3,5-Dichloro-2-fluorobenzoic Acid (CAS 665022-07-1)


Medicinal Chemistry: DAAO Inhibitor Lead Optimization and Tool Compound Synthesis

As documented, 3,5-dichloro-2-fluorobenzoic acid is a known inhibitor of D-amino acid oxidase (DAAO) . In a medicinal chemistry program targeting schizophrenia or neuropathic pain, this compound can serve as a valuable starting point for a structure-activity relationship (SAR) study. Its micromolar-range activity provides a tractable baseline for lead optimization. The compound's predicted cLogP of 3.93 [1] suggests favorable membrane permeability, a key attribute for central nervous system (CNS) drug candidates. Researchers can use this acid as a core scaffold to synthesize a library of amides, esters, and other derivatives, systematically modifying its structure to improve potency and selectivity against DAAO.

Organic Synthesis: Building Block for Advanced Fluorinated Aromatic Scaffolds

The unique 3,5-dichloro-2-fluoro substitution pattern provides a versatile platform for further synthetic elaboration. As highlighted by its use in photocatalytic hydrodefluorination reactions, the 3,5-dichloro motif can direct reactivity and enable high-yielding, regioselective transformations to access valuable fluorinated arenes [2]. This compound is an ideal building block for synthesizing complex molecules that require a specific halogenation pattern, such as advanced pharmaceutical intermediates or novel materials. Its two chlorine atoms and single fluorine atom provide multiple handles for orthogonal cross-coupling reactions, making it a strategic choice for convergent synthetic routes.

Analytical and Quality Control: Use as a Reference Standard for Method Development

Given the growing use of fluorobenzoic acids as tracers in various industrial and environmental applications [3], 3,5-dichloro-2-fluorobenzoic acid can be employed as a specific reference standard. Its distinct molecular weight (209.00 g/mol) and unique halogen isotopic pattern make it easily identifiable and quantifiable by LC-MS or GC-MS [4]. For analytical chemists developing methods to detect and quantify fluorobenzoic acid tracers in complex matrices like saline reservoir waters, having a pure standard of this specific isomer is essential for accurate calibration and method validation [5].

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